molecular formula C8H16O3 B1616348 Ethyl 2-ethyl-3-hydroxybutanoate CAS No. 5465-11-2

Ethyl 2-ethyl-3-hydroxybutanoate

Cat. No. B1616348
CAS RN: 5465-11-2
M. Wt: 160.21 g/mol
InChI Key: TYSBSICHVQCQDL-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-3-hydroxybutanoate, also known as ethyl ethylhydroxybutyrate (EEHB), is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EEHB is a chiral ester that belongs to the class of beta-hydroxy esters. It has a molecular formula of C8H16O3 and a molecular weight of 160.21 g/mol.

Scientific Research Applications

1. Enantiomeric Analysis and Sensory Evaluation in Wine

Ethyl 2-hydroxy-3-methylbutanoate, closely related to Ethyl 2-ethyl-3-hydroxybutanoate, was investigated for its chemical and sensory characteristics in wines. This compound, identified as a marker of lactic acid bacteria esterase activity, showed a predominant presence of the R enantiomer in red and white wines. However, its concentrations in wines were considerably below the detection threshold, indicating no direct effect on fruity aroma modulation in red wine (Gammacurta et al., 2018).

2. Biocatalysis in Synthesis Processes

Research on the synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate, a derivative of this compound, utilized recombinant Escherichia coli cells expressing secondary alcohol dehydrogenase. This process achieved a high yield and conversion rate without the addition of NADH, demonstrating the compound's potential in chemical synthesis applications (Yamamoto et al., 2002).

3. Role in Wine Aroma

Another study focused on ethyl 3-hydroxybutanoate enantiomers in wine. It found that these compounds' levels were higher in red than white wines, with a specific enantiomeric distribution. The sensory analysis revealed that these compounds, despite their subthreshold concentrations, enhanced the perception of fruity aromas in wine (Lytra et al., 2014).

4. Influence on Red Wine Fruity Esters

A study analyzing the impact of red wine esters on fruity aroma perception identified ethyl-3-hydroxybutanoate as one of the compounds that significantly influenced the overall intensity of fruity aromas, demonstrating a synergistic effect in aroma enhancement (Lytra et al., 2013).

5. Use in Stereoselective Synthesis

Methyl (4E,7R)-7-hydroxyoctanoate, derived from this compound, was used in a stereoselective synthesis process to create bicyclic oxygen heterocycles, demonstrating the compound's utility in complex organic synthesis (Elsworth & Willis, 2008).

Mechanism of Action

Target of Action

Ethyl 2-ethyl-3-hydroxybutanoate, also known as Ethyl (S)-3-hydroxybutanoate or (S)-ethyl lactate, is an ester formed by the condensation of ethanol and (S)-3-hydroxybutanoate It’s known for its fruity, sweet smell and taste, which are commonly used as flavoring agents and fragrances in the food and cosmetic industries .

Mode of Action

It’s known that the compound is produced through the yeast reduction of ethyl acetoacetate . This process involves the interaction of the compound with yeast cells, leading to the production of (S)-( + )-ethyl 3-hydroxybutanoate .

Biochemical Pathways

The biochemical pathway involved in the production of this compound is the yeast reduction of ethyl acetoacetate . This process involves the conversion of ethyl acetoacetate into (S)-( + )-ethyl 3-hydroxybutanoate

Pharmacokinetics

It’s known that the compound is soluble in water , which suggests that it could be well-absorbed in the body

Result of Action

Due to its fruity, sweet smell and taste, it’s commonly used as a flavoring agent and fragrance in the food and cosmetic industries . Additionally, it’s been studied for its potential use as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the yeast reduction of ethyl acetoacetate, a process involved in the production of the compound, is performed at about 30°C . Additionally, the compound should be kept away from drains, water courses, or the soil

Biochemical Analysis

Biochemical Properties

Ethyl 2-ethyl-3-hydroxybutanoate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is esterase, which catalyzes the hydrolysis of esters into their corresponding alcohols and acids. This interaction is essential for the metabolism of this compound, as it leads to the formation of ethanol and 2-ethyl-3-hydroxybutanoic acid. Additionally, this compound can interact with other biomolecules such as transport proteins, which facilitate its movement across cellular membranes .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain signaling pathways involved in cell growth and differentiation. This modulation can lead to changes in gene expression, resulting in altered cellular functions. Furthermore, this compound can impact cellular metabolism by serving as a substrate for metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, it has been found to inhibit the activity of certain hydrolases, leading to a decrease in the hydrolysis of specific substrates. Conversely, it can activate other enzymes, enhancing their catalytic activity. These interactions can result in changes in gene expression, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal impact on overall health and cellular function. At higher doses, it can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level must be reached before any significant adverse effects occur. These findings highlight the importance of dosage regulation when using this compound in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by esterases, which hydrolyze the ester bond to produce ethanol and 2-ethyl-3-hydroxybutanoic acid. These metabolites can then enter various metabolic pathways, including the citric acid cycle and fatty acid metabolism. The interaction of this compound with these pathways can influence metabolic flux and alter the levels of key metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These proteins help in the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can affect its overall activity and function, as its concentration in specific areas of the cell can influence its interactions with target biomolecules .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The activity and function of this compound can vary depending on its localization, as different cellular compartments provide distinct microenvironments that can modulate its interactions with biomolecules .

properties

IUPAC Name

ethyl 2-ethyl-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-4-7(6(3)9)8(10)11-5-2/h6-7,9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSBSICHVQCQDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90282959
Record name Ethyl 2-ethyl-3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5465-11-2
Record name NSC28980
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28980
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-ethyl-3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 2-ethyl-3-hydroxybutyrate was prepared following the procedure as described in step 1) of Preparation Example 2, except for that ethyl 2-ethyl-3-oxo-butyrate was used to replace for ethyl acetoacetate. Yield 60%.
Quantity
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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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